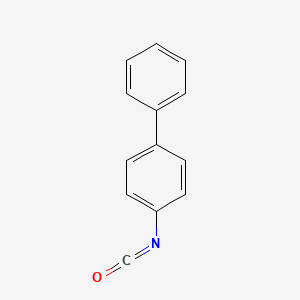

4-Biphenylyl isocyanate

Description

Significance of Aryl Isocyanates in Chemical Synthesis and Materials Science

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) attached to an aromatic ring. This functional group is highly electrophilic, making it susceptible to attack by various nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity is the cornerstone of their extensive use in chemical synthesis. wikipedia.orgchinesechemsoc.org

In the realm of chemical synthesis , aryl isocyanates are pivotal intermediates for creating a diverse range of molecules. They readily react with:

Alcohols to form carbamates (urethanes). wikipedia.org

Amines to produce ureas. wikipedia.org

Water to yield an unstable carbamic acid which then decomposes to an amine and carbon dioxide. wikipedia.org

These fundamental reactions have been exploited to synthesize complex molecules, including pharmaceuticals, agrochemicals, and various heterocyclic compounds. rsc.org The development of efficient methods for generating aryl isocyanates, such as palladium-catalyzed cross-coupling reactions and rearrangements like the Curtius and Lossen rearrangements, has further broadened their synthetic utility. chinesechemsoc.orgnih.gov

In materials science , aryl isocyanates are indispensable for the production of high-performance polymers. The reaction of diisocyanates with diols or polyols is the basis for the synthesis of polyurethanes, a versatile class of polymers with applications ranging from foams and elastomers to coatings and adhesives. wikipedia.orgcrowdchem.net The properties of these materials can be finely tuned by altering the structure of the aryl isocyanate, influencing factors like thermal stability, mechanical strength, and chemical resistance. nih.govresearchgate.net Furthermore, aryl isocyanates are used to create polyureas and other advanced materials with specialized functions. wikipedia.org

Research Context and Specific Relevance of 4-Biphenylyl Isocyanate

This compound, with its biphenyl (B1667301) moiety, offers specific advantages and has carved out its own niche in academic research. The biphenyl group, a rigid and planar structure, imparts unique properties to the molecules and materials derived from it.

Key areas of research involving this compound include:

Liquid Crystals: The rigid, rod-like structure of the biphenyl group is a common feature in liquid crystalline molecules. This compound is utilized as a precursor to synthesize liquid crystal polymers and other mesogenic materials.

Polymer Chemistry: In polymer science, this compound is employed to introduce the rigid biphenyl unit into polymer backbones. This can enhance the thermal stability and mechanical properties of the resulting polymers. For example, it has been used to create novel char formers for flame-retardant ABS resins. cnrs.fr

Supramolecular Chemistry: The biphenyl group can participate in π-π stacking interactions, making this compound a valuable building block for the construction of self-assembling supramolecular structures.

Organic Electronics: Derivatives of this compound are being investigated for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices, where the biphenyl core can contribute to charge transport properties.

The specific relevance of this compound lies in its ability to confer desirable properties such as thermal stability, liquid crystallinity, and specific electronic characteristics to the final products.

Current State of Academic Research on this compound

Current academic research on this compound is active and multifaceted. Researchers are exploring its use in various advanced applications.

Recent studies have focused on:

Synthesis of Novel Polymers: Investigations are ongoing to synthesize new polymers incorporating the this compound moiety to achieve enhanced thermal and mechanical properties. This includes its use in creating flame-retardant materials. cnrs.fr

Development of Functional Materials: Research is being conducted on the use of this compound in the development of materials with specific optical or electronic properties. Ultrafast UV-vis spectroscopic studies have been performed on 4-biphenyl isocyanate to understand its excited states. rsc.org

Exploration of Reaction Mechanisms: Studies continue to explore the reactivity of this compound. For instance, research on the potassium metal reduction of aryl isocyanates, including this compound, has provided insights into the formation of biaryl anion radicals. nih.gov

Catalytic C-H Functionalization: New catalytic methods are being developed for the efficient synthesis of complex molecules from readily available starting materials, including the use of isocyanates in Rh(III)-catalyzed amidation of C-H bonds. nih.gov

The ongoing research highlights the continued importance of this compound as a versatile and valuable compound in the advancement of chemical synthesis and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | scbt.comnih.gov |

| Molecular Weight | 195.22 g/mol | scbt.comnih.govsigmaaldrich.com |

| Melting Point | 59-62 °C | sigmaaldrich.com |

| Boiling Point | 110-112 °C at 1 mmHg | sigmaaldrich.com |

| CAS Number | 92-95-5 | scbt.comnih.govsigmaaldrich.com |

| IUPAC Name | 1-isocyanato-4-phenylbenzene | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRPZDICFIIBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394186 | |

| Record name | 4-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-95-5 | |

| Record name | 4-Isocyanato-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZSP4UPQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Biphenylyl Isocyanate

Traditional Phosgenation Routes

The most established industrial method for producing isocyanates involves the use of phosgene (B1210022) (COCl₂) or a safer solid equivalent, triphosgene (B27547). wikipedia.orgnih.gov This process starts with the corresponding primary amine, in this case, 4-aminobiphenyl (B23562).

The conversion of anilines to isocyanates using triphosgene, a crystalline solid, is a widely adopted laboratory and industrial practice that mitigates the risks of handling highly toxic phosgene gas. researchgate.netnih.gov The fundamental chemistry involves the reaction of the primary amine with phosgene, which is generated in situ from triphosgene. The reaction proceeds through a two-step mechanism:

Formation of a Carbamoyl (B1232498) Chloride: The primary amine (4-aminobiphenyl) acts as a nucleophile, attacking a carbonyl carbon of the electrophilic phosgene molecule. This results in the formation of an N-aryl carbamoyl chloride intermediate and the liberation of one molecule of hydrogen chloride (HCl). wikipedia.org

Dehydrochlorination: The carbamoyl chloride intermediate is then dehydrochlorinated, typically by heating or by the action of a base, to yield the final isocyanate product, 4-biphenylyl isocyanate, and a second molecule of HCl. wikipedia.org

Triphosgene [bis(trichloromethyl) carbonate] serves as a stable source of three equivalents of phosgene. Its reaction with the amine is often facilitated by a tertiary amine base, which neutralizes the HCl produced. rsc.orgchemicalforums.com

The synthesis of aryl isocyanates, including this compound, via triphosgene requires carefully controlled conditions to ensure high yields and purity.

Reaction Solvents: The reaction is typically carried out in inert aprotic solvents. Dichloromethane (B109758) (DCM) is common for laboratory-scale synthesis, while solvents like toluene (B28343) or 1,2-dichloroethane (B1671644) may be used for industrial processes, especially when higher temperatures are required. researchgate.netrsc.org

Base: A non-nucleophilic base is crucial for scavenging the HCl generated during the reaction. Triethylamine (Et₃N) or pyridine (B92270) are frequently employed. rsc.orgresearchgate.net The base is usually added dropwise to manage the exothermic nature of the neutralization. researchgate.net

Temperature: The initial reaction of the amine with triphosgene is often conducted at low temperatures (e.g., 0 °C to -35 °C) to control the reaction rate and minimize side reactions. rsc.org Subsequently, the reaction mixture may be allowed to warm to room temperature or heated to complete the conversion of the carbamoyl chloride intermediate to the isocyanate. researchgate.netrsc.org

Stoichiometry: The molar ratio of reactants is a critical parameter. Typically, a slight excess of triphosgene is used relative to the amine, with the ratio of amine to triphosgene often being around 3:1, reflecting the three phosgene equivalents in triphosgene. chemicalforums.comorgsyn.org The amount of base is generally in excess to ensure complete neutralization of HCl. chemicalforums.com

While the reaction is generally not catalytic in the traditional sense, the choice of base and solvent can significantly influence the reaction kinetics and outcome.

Table 1: Typical Reaction Conditions for Aryl Isocyanate Synthesis via Triphosgene

| Parameter | Condition | Rationale |

|---|---|---|

| Phosgene Source | Triphosgene | Solid, safer alternative to gaseous phosgene. researchgate.netnih.gov |

| Starting Material | Aromatic Primary Amine | Nucleophile for the reaction. |

| Solvent | Anhydrous Dichloromethane (DCM), Toluene | Inert medium for the reaction. researchgate.netrsc.org |

| Base | Triethylamine (Et₃N), Pyridine | HCl scavenger to drive the reaction forward. rsc.orgresearchgate.net |

| Temperature | 0 °C to room temperature (or higher) | Controlled temperature profile to manage exothermicity and ensure completion. researchgate.netrsc.org |

| Molar Ratio (Amine:Triphosgene) | ~3:1.1 | Ensures complete conversion of the amine. orgsyn.org |

Non-Phosgene Synthetic Pathways

Growing environmental and safety concerns have spurred the development of synthetic routes that avoid the use of phosgene. acs.orgresearchgate.net These methods often involve catalytic processes and different starting materials.

Reductive carbonylation is an attractive phosgene-free alternative for synthesizing isocyanates. This method can start from either an aromatic nitro compound or a primary amine. The process involves the reaction of the starting material with carbon monoxide (CO) in the presence of a transition metal catalyst. researchgate.netresearchgate.net

For the synthesis of this compound, this would involve the reductive carbonylation of 4-nitrobiphenyl. The reaction is typically catalyzed by Group VIII transition metal complexes, with palladium-based catalysts being particularly effective. researchgate.netresearchgate.net The direct synthesis from nitro compounds often requires forcing conditions, which can lead to the oligomerization of the isocyanate product. researchgate.net

A prominent two-step, non-phosgene route involves the synthesis and subsequent thermal decomposition of a carbamate (B1207046) intermediate. acs.orgmdpi.com This pathway is considered a promising "green" alternative. researchgate.net

Carbamate Formation: 4-aminobiphenyl can be reacted with a carbonyl source such as dimethyl carbonate (DMC) or urea (B33335) to form the corresponding N-(4-biphenylyl)carbamate. acs.org This step is often catalyzed.

Thermal Decomposition: The isolated carbamate is then heated, causing it to decompose into this compound and an alcohol (if a carbonate ester was used) or ammonia (B1221849) (if urea was used). mdpi.comnih.gov

The thermal decomposition (thermolysis or cracking) can be performed in either the gas or liquid phase. mdpi.comresearchgate.net Liquid-phase methods, often carried out in high-boiling inert solvents, can proceed at lower temperatures and may reduce side reactions. mdpi.com Various metal-based catalysts, including those based on zinc, cobalt, manganese, or iron, can be employed to facilitate the decomposition at lower temperatures and improve selectivity. researchgate.netnih.gov

Table 2: Catalysts for Thermal Decomposition of Carbamates

| Catalyst Type | Examples | Temperature Range (°C) | Reference |

|---|---|---|---|

| Metal Oxides | ZnO, Bi₂O₃ | 160-200 | nih.gov |

| Metal Complexes | Zn-Co bimetallic catalysts | >150 | nih.gov |

| Supported Catalysts | Zn–Co/ZSM-5 | Not specified | nih.gov |

Carbonylation of Nitro Compounds

The direct carbonylation of nitroaromatics to isocyanates is the most concise non-phosgene route. acs.orggoogle.com This one-step process involves reacting a nitro compound, such as 4-nitrobiphenyl, directly with carbon monoxide at elevated temperatures and pressures in the presence of a catalyst. researchgate.netgoogle.com

This reaction is typically catalyzed by noble metal complexes, such as those of rhodium or palladium. google.comgoogle.com The presence of co-catalysts or promoters, like Lewis acids or organic nitriles, can enhance the reaction yield and selectivity. researchgate.netgoogle.com Despite its directness, this method often requires harsh reaction conditions and the catalyst systems can be complex and expensive. researchgate.netgoogle.com Achieving high selectivity for the isocyanate can be challenging, as side reactions may occur. researchgate.net

Table 3: Catalytic Systems for Direct Carbonylation of Nitroaromatics

| Catalyst System | Promoter/Co-catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Rhodium oxide | Organic nitrile solvent | Elevated temperature and CO pressure | google.com |

| Palladium complexes (e.g., PdCl₂) | Pyridine, Lewis acids | 100-250 °C, CO pressure | researchgate.netgoogle.com |

| Multi-metallic materials (e.g., Ni, Ru, Rh, Pd with Sn, Pb) | Aprotic organic solvent | 50-250 °C, CO pressure | google.com |

Photochemical Generation of this compound

The photochemical approach represents a significant method for the synthesis of this compound, primarily through the decomposition of a precursor molecule, 4-biphenyl carbonyl azide (B81097). This method relies on the absorption of light to initiate a chemical reaction that leads to the formation of the desired isocyanate.

Formation from 4-Biphenyl Carbonyl Azide Photolysis

The generation of this compound via photochemical means is achieved through the photolysis of 4-biphenyl carbonyl azide. When 4-biphenyl carbonyl azide is subjected to ultraviolet (UV) light, it undergoes a chemical transformation. Upon excitation with light at specific wavelengths, such as 266 nm and 308 nm, the carbonyl azide molecule decomposes. This process leads to the formation of both nitrene and isocyanate products. researchgate.net Theoretical studies suggest that this rapid decomposition is facilitated by excited-state potential energy surface crossings. researchgate.net

Efficiency and Selectivity of Photolytic Routes

The efficiency of the photolytic route to this compound is notable. Photolysis at both 266 nm and 308 nm has been shown to produce the same yields of the isocyanate and nitrene products, indicating a consistent reaction outcome across these energy inputs. researchgate.net The process is characterized by an unusually fast decay of the transient absorption associated with the first excited singlet state of the 4-biphenyl carbonyl azide precursor. researchgate.net The lifetime of these excited states is on the order of picoseconds in solvents like methanol, acetonitrile, and chloroform, and even shorter, around 0.3 picoseconds, in cyclohexane (B81311) and cyclohexene. researchgate.net This rapid decay is a key factor in the efficient decomposition of the azide to form the isocyanate. Computational studies using time-dependent density functional theory (TDDFT) have been employed to understand the underlying mechanisms that govern this high efficiency. researchgate.net

The following table summarizes the key reactants and products in the photochemical generation of this compound.

Table 1. Compounds Involved in the Photochemical Synthesis| Compound Name | Role in Synthesis |

|---|---|

| This compound | Product |

| 4-Biphenyl carbonyl azide | Precursor |

| Nitrene | By-product |

Chemical Reactivity and Mechanistic Investigations of 4 Biphenylyl Isocyanate

Reactions with Active Hydrogen Compounds

4-Biphenylyl isocyanate readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines. These reactions are fundamental to the formation of urethanes and ureas, respectively, and proceed via nucleophilic addition to the carbonyl carbon of the isocyanate group.

The reaction of an isocyanate with an alcohol, known as alcoholysis, yields a urethane (B1682113) (or carbamate). This reaction is central to the polyurethane industry. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate's N=C=O group.

Kinetic and mechanistic studies on aryl isocyanates reveal a complex process that can deviate from simple second-order kinetics. The reaction is understood to proceed through a multimolecular mechanism where the alcohol plays a role beyond that of a simple reactant. umn.edu Theoretical and experimental evidence suggests the active participation of two or three alcohol molecules in the transition state, forming a reacting "supersystem". umn.edu At high alcohol concentrations, the reaction with alcohol trimers becomes the dominant pathway. umn.edu This participation of additional alcohol molecules facilitates proton transfer and lowers the activation energy of the reaction, a phenomenon known as alcohol catalysis. Similarly, the urethane product can also catalyze the reaction in a process known as autocatalysis. rsc.org

The experimental activation energies for the uncatalyzed reaction of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol, with the specific value depending on the solvent and reactant ratios. rsc.org Studies on phenyl isocyanate, a structurally related aryl isocyanate, provide insight into the reaction energetics. The activation energy is often lower when an excess of either the alcohol or the isocyanate is used, compared to a stoichiometric ratio, underscoring the catalytic role of the reactants. rsc.orgnih.gov In cases of isocyanate excess, a two-step mechanism has been proposed where an allophanate (B1242929) is formed as an intermediate, which then dissociates to yield the urethane product and regenerate an isocyanate molecule. rsc.orgnih.govresearchgate.net

| Reactant System | Condition | Activation Energy (Ea) | Reference |

| Phenyl isocyanate + 1-Propanol (B7761284) | Stoichiometric | Higher | rsc.orgnih.gov |

| Phenyl isocyanate + 1-Propanol | Alcohol Excess | Lower | rsc.orgnih.gov |

| Phenyl isocyanate + 1-Propanol | Isocyanate Excess | Lower | rsc.orgnih.gov |

| Phenyl isocyanate + 1-Propanol | Isocyanate Excess (THF model) | 62.6 kJ/mol (via allophanate TS) | researchgate.net |

This table presents a qualitative and quantitative summary of activation energies for the reaction of phenyl isocyanate with 1-propanol under various conditions, illustrating the effect of reactant concentration on the reaction pathway.

The reaction between this compound and a primary or secondary amine, termed aminolysis, results in the formation of a substituted urea (B33335). This reaction is typically very rapid and efficient, proceeding via a nucleophilic addition mechanism where the amine's nitrogen atom attacks the isocyanate's carbonyl carbon. acs.orgrsc.org

The reaction is generally conducted in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature and does not require a catalyst. acs.org The aminolysis of aryl isocyanates is significantly faster than their alcoholysis. Studies involving phenyl isocyanate show that reactions with primary aliphatic amines are extremely rapid, with half-lives on the order of milliseconds. umn.edu In aqueous solutions, the reaction of phenyl isocyanate with primary amines follows simple second-order kinetics, being first order with respect to each reactant. acs.org Interestingly, the reaction rate in water shows a low sensitivity to the basicity and nucleophilicity of the amine, with a Brønsted β value of 0.30, and no general acid or base catalysis is observed. acs.org

The relative reactivity of different amines with an aryl isocyanate can be compared by measuring the time required to reach a certain percentage of conversion under controlled conditions.

| Amine Reactant with Phenyl Isocyanate | Time to 50% Conversion (Uncatalyzed) | Relative Reactivity | Reference |

| n-Butanol | ~1800 seconds | 1 (Base) | umn.edu |

| Diethyltoluenediamine (DETDA) | ~150 seconds | ~12x faster than n-Butanol | umn.edu |

| Primary Aliphatic Amines | < 1 second | Very High | umn.edu |

This table illustrates the relative reactivity of an alcohol and various amines with phenyl isocyanate, highlighting the significantly faster rate of urea formation compared to urethane formation.

When this compound reacts with polymers containing hydroxyl groups, such as polyols, cellulose, or lignin (B12514952), the kinetics and selectivity are governed by the nature of the -OH groups within the polymer structure. A significant difference in reactivity exists between different types of hydroxyl groups.

Generally, the order of reactivity is: primary aliphatic > secondary aliphatic >> phenolic. umn.edu Phenolic hydroxyl groups are considerably less reactive towards isocyanates than their aliphatic counterparts. google.com This reduced reactivity is attributed to two main factors: the lower nucleophilicity of the phenolic oxygen due to the electron-withdrawing effect of the aromatic ring (higher acidity), and increased steric hindrance around the hydroxyl group. google.com In non-catalyzed reactions at room temperature, primary aliphatic hydroxyl groups can be up to 1000 times more reactive than phenolic hydroxyls. google.com

This reactivity difference is clearly demonstrated in studies of lignin modification with aromatic diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI). Research on kraft lignin revealed that its aliphatic hydroxyl groups were completely consumed within 30 minutes of reaction, whereas a significant portion of the phenolic hydroxyl groups remained unreacted even after 90 minutes. google.com This inherent selectivity is a critical consideration in the synthesis of polymers like polyurethanes from complex, multifunctional biopolymers.

| Hydroxyl Group Type | System | Relative Reactivity/Consumption Rate | Reference |

| Aliphatic -OH | Kraft Lignin + MDI | Fully consumed within 30 minutes | google.com |

| Phenolic -OH | Kraft Lignin + MDI | Remained unreacted after 90 minutes | google.com |

This table compares the reaction rates of different hydroxyl functionalities within a polymer system (lignin) with an aromatic isocyanate, showing the high selectivity for aliphatic groups.

Self-Polymerization Reactions

In the absence of active hydrogen compounds, and often in the presence of specific catalysts, isocyanates can react with themselves to form dimers and trimers. Aromatic isocyanates like this compound are more prone to these self-polymerization reactions than aliphatic isocyanates. acs.org

The dimerization of aryl isocyanates leads to the formation of a symmetrical, four-membered heterocyclic ring known as a uretdione (or 1,3-diazetidine-2,4-dione). acs.orgrsc.org This reaction is typically promoted by base catalysts, with tertiary phosphines being particularly effective. acs.org

An important characteristic of this dimerization is its thermal reversibility. acs.org At elevated temperatures (e.g., above 150 °C for the dimer of toluene (B28343) diisocyanate), the uretdione ring can cleave to regenerate two molecules of the parent isocyanate. acs.org This property allows uretdiones to be used as "blocked isocyanates" or latent sources of isocyanate functionality in applications like powder coatings, where the reactive group is liberated only upon heating. The formation of the uretdione ring from aromatic isocyanates like toluene diisocyanate (TDI) has been shown to be an exothermic process. acs.org

The most common and thermodynamically favored self-polymerization reaction for isocyanates is cyclotrimerization, which produces a highly stable, six-membered ring structure known as an isocyanurate (or 1,3,5-triazinane-2,4,6-trione). Isocyanurate rings are incorporated into polymer structures, such as in polyisocyanurate (PIR) foams, to enhance thermal stability and chemical resistance.

A wide array of catalysts can initiate cyclotrimerization, including Lewis bases (amines, phosphines), carboxylate and alkoxide anions, and various organometallic compounds. rsc.org Mechanistic studies on toluene diisocyanate (TDI) suggest that the reaction can proceed through a two-step mechanism, which has a significantly lower activation barrier compared to a concerted one-step mechanism. acs.org

The cyclotrimerization process is strongly exothermic. The enthalpy of reaction depends on the substituent on the isocyanate. While the cyclotrimerization energy for phenyl isocyanate is less negative than for simple alkyl isocyanates, the formation of the isocyanurate ring remains a highly favorable process.

| Isocyanate | Cyclotrimerization Enthalpy (ΔH) | Reference |

| Methyl Isocyanate | -66.4 kcal/mol | |

| n-Alkyl Isocyanates | More negative with longer chains | |

| Branched Alkyl Isocyanates | Less negative | |

| Phenyl Isocyanate | Significantly less negative than alkyls |

This table summarizes the exothermic nature of the cyclotrimerization reaction for various isocyanates, showing the influence of the substituent group on the reaction enthalpy.

Electron Transfer and Radical Chemistry

The behavior of this compound under reducing conditions provides insight into the formation of radical species and their subsequent reactions. The introduction of an electron into the molecule initiates a cascade of events leading to the formation of biaryl anion radicals.

Alkali Metal Reduction for Anion Radical Formation

The reduction of this compound using an alkali metal, such as potassium, in a suitable solvent system like tetrahydrofuran (THF) with a crown ether or in hexamethylphosphoramide (B148902) (HMPA), is a powerful method for generating anion radicals. nih.govnih.gov The initial step in this process is the formation of the corresponding triaryl isocyanurate anion radical. nih.govnih.gov This occurs as the isocyanate molecules trimerize upon reduction.

Continued exposure of the triaryl isocyanurate anion radical to the alkali metal leads to its further reduction. nih.govnih.gov This process ultimately results in the formation of a biaryl anion radical. In the case of this compound, the final product of this reduction is the p,p'-quaterphenyl anion radical. nih.gov The identity of this radical has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy, with the observed coupling constants matching previously published values. nih.gov

| Parameter | Value |

|---|---|

| g-value | ~2.0023 |

| Hyperfine Coupling Constants (aH) | Specific values for ortho and meta protons |

Elucidation of Biaryl Anion Radical Formation Mechanisms

The mechanism for the formation of the biaryl anion radical from the reduction of this compound is a multi-step process. nih.govnih.gov Following the initial formation of the triaryl isocyanurate, a two-electron reduction of this neutral species initiates a ring-opening reaction. nih.govnih.gov This fragmentation of the heterocyclic ring involves the elimination of carbon monoxide and produces a triarylbiuret dianion. nih.gov

Further reduction of the triarylbiuret dianion by the alkali metal is the key step leading to the biaryl anion radical. nih.govnih.gov It is proposed that this reduction generates an unstable trianion radical. This transient species then undergoes a heterolytic cleavage of an aryl C-N bond, which releases an aryl radical. nih.govnih.gov In the context of this compound, this would be a 4-biphenylyl radical.

A subsequent intermolecular reaction between two of these aryl radicals results in the formation of the corresponding biaryl. nih.govnih.gov For this compound, this dimerization of two 4-biphenylyl radicals yields p,p'-quaterphenyl. This newly formed biaryl is then readily reduced by the excess alkali metal present in the system to its corresponding anion radical, the p,p'-quaterphenyl anion radical, which is observed by EPR spectroscopy. nih.gov

Advanced Catalytic Reactions

This compound can also participate in sophisticated catalytic reactions, showcasing its utility as a building block in organic synthesis. These reactions often involve transition metal complexes that facilitate the formation of new chemical bonds under specific conditions.

Aminocarbonylation of Azobenzenes Catalyzed by Rhenium Complexes

A notable example of the advanced catalytic reactions involving isocyanates is the rhenium-catalyzed C-H aminocarbonylation of azobenzenes. nih.gov This process provides an atom-economical route to synthesize o-azobenzamides from readily available starting materials. While the specific use of this compound in this reaction is not detailed in the primary literature, the general mechanism is applicable to aryl isocyanates.

The catalytic cycle is believed to involve the coordination of the azobenzene (B91143) to the rhenium center, followed by a C-H bond activation step. The isocyanate then inserts into the rhenium-carbon bond. Subsequent reductive elimination yields the aminocarbonylated product and regenerates the active catalyst. The efficiency of this reaction can be improved by the addition of a catalytic amount of sodium acetate (B1210297).

Hydrolysis Mechanisms and Product Characterization

The hydrolysis of this compound is a fundamental reaction that leads to the formation of the corresponding amine. The generally accepted mechanism for the hydrolysis of aryl isocyanates involves a two-stage process. nih.govrsc.org The initial step is the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate group. This leads to the formation of an unstable carbamic acid intermediate (4-biphenylcarbamic acid).

C₆H₅C₆H₄NCO + H₂O → [C₆H₅C₆H₄NHCOOH] → C₆H₅C₆H₄NH₂ + CO₂

The product, 4-aminobiphenyl (B23562), is a crystalline solid. Its identity can be confirmed through various analytical techniques, including melting point determination, infrared (IR) spectroscopy (observing the characteristic N-H stretches of the primary amine), and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Description |

|---|---|

| Product Name | 4-Aminobiphenyl |

| Chemical Formula | C₁₂H₁₁N |

| Appearance | Colorless to yellowish-brown crystals |

| Melting Point | 52-54 °C |

| Key IR Absorptions | N-H stretching bands |

Computational and Theoretical Chemistry Studies of 4 Biphenylyl Isocyanate

Electronic Structure Calculations

The electronic structure of a molecule dictates its geometry, stability, and reactivity. For 4-biphenylyl isocyanate, computational methods offer insights into both its ground and excited electronic states.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can be employed to find the optimized ground state geometry, which corresponds to the lowest energy conformation of the molecule.

For this compound, a key geometric parameter is the dihedral angle between the two phenyl rings. In the parent molecule, biphenyl (B1667301), this angle is known to be around 40-45° in the gas phase, representing a balance between steric hindrance of the ortho-hydrogens and π-conjugation across the rings. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can precisely determine this angle for this compound. The presence of the isocyanate group is expected to have a minor influence on this dihedral angle.

The calculations also provide the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the biphenyl moiety, while the LUMO may have significant contributions from the N=C=O group.

| Property | Calculated Value |

|---|---|

| Dihedral Angle (C-C-C-C) | ~42.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~2.5 D |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is instrumental in understanding a molecule's response to light, such as absorption and emission processes.

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These calculations also provide the oscillator strengths for each electronic transition, indicating the probability of the transition occurring. The lowest energy transition is typically from the HOMO to the LUMO. The nature of the excited states can be characterized by analyzing the molecular orbitals involved in the transition. For instance, transitions can be classified as π → π* or n → π, depending on the orbitals involved. In this compound, the low-energy transitions are expected to be dominated by π → π transitions within the biphenyl system.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.65 | 267 | 0.85 | HOMO → LUMO |

| S0 → S2 | 4.98 | 249 | 0.02 | HOMO-1 → LUMO |

| S0 → S3 | 5.25 | 236 | 0.15 | HOMO → LUMO+1 |

Reaction Mechanism Modeling

Computational chemistry is a valuable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves modeling its reactions with nucleophiles, such as alcohols or amines, which are characteristic reactions of the isocyanate group.

A key aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The nature of the transition state is confirmed by a vibrational frequency analysis, which should reveal exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the reaction of this compound with an alcohol to form a urethane (B1682113), computational studies on analogous aryl isocyanates suggest a concerted mechanism involving a four-membered ring transition state. In this transition state, the alcohol oxygen attacks the carbonyl carbon of the isocyanate, while the alcohol hydrogen is transferred to the nitrogen atom.

For the reaction of this compound with a simple alcohol like methanol, the reaction is expected to be exothermic with a moderate activation energy. Computational studies can also investigate the effect of catalysts on the reaction by modeling the reaction pathway in the presence of a catalytic molecule. Catalysts typically lower the activation energy by providing an alternative reaction mechanism with a lower-energy transition state.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Methanol) | 0.0 |

| Transition State | +25.0 |

| Product (Urethane) | -15.0 |

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, the most relevant spectroscopic techniques are infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

The prediction of the UV-Vis spectrum is a direct outcome of the TD-DFT calculations discussed in section 5.1.2. The calculated excitation energies and oscillator strengths can be used to generate a theoretical spectrum, which can then be compared with experimental data.

The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. The calculated IR spectrum can then be compared to an experimental spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations. A particularly strong and characteristic absorption band for this compound is expected for the asymmetric stretching of the N=C=O group, typically appearing around 2250-2280 cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N=C=O Asymmetric Stretch | 2270 | Very Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-N Stretch | 1400 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-700 | Strong |

Solvent Effects in Chemical Reactivity

Computational and theoretical chemistry studies are instrumental in elucidating the profound impact of solvents on the chemical reactivity of isocyanates, including this compound. The choice of solvent can significantly alter reaction rates and even reaction pathways by stabilizing or destabilizing reactants, transition states, and products to varying extents.

Theoretical investigations into reactions involving isocyanates often highlight the role of solvent polarity. For instance, in reactions like urethane formation, the reactivity of the isocyanate group is markedly influenced by the surrounding solvent environment. Computational studies on analogous compounds, such as tolylene-2,4-diisocyanate, have shown that polar solvents can significantly accelerate reaction rates. The observed order of reaction acceleration in different solvents for the reaction of phenol with tolylene-2,4-diisocyanate was dimethyl sulfoxide > cyclohexanone > n-butyl acetate (B1210297) > 1,4-dioxane > xylene researchgate.net. This trend is attributed to the polarization of the H-O bond in the alcohol by the solvent, which facilitates the addition to the isocyanate group researchgate.net.

Similarly, for the reaction of phenyl isocyanate with 3-methyl-1,3-butanediol, the reaction is accelerated in polar solvents, with the order being dimethylformamide > toluene (B28343) > xylene researchgate.net. Such findings suggest that for reactions involving this compound with nucleophiles, a similar trend would be anticipated, where polar solvents would likely enhance the reaction rate.

Quantum-chemical studies provide a framework for understanding these solvent effects on a molecular level. By modeling the reaction in the presence of different solvent environments, typically using continuum solvent models or explicit solvent molecules, researchers can calculate the free energy barriers of the reaction. These calculations can reveal how solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction.

For example, in the Menshutkin reaction, which involves the formation of a highly dipolar transition state, the use of a polarizable force field in computational models was shown to be crucial for accurately predicting the significant rate accelerations observed in low-dielectric media nih.gov. The large rate enhancements are correlated with an increased stabilization of the charge separation in the transition state through favorable solute-solvent interactions nih.gov. Given the polar nature of the isocyanate group in this compound, similar considerations regarding the stabilization of charge separation in the transition state by the solvent would be critical in computational studies of its reactivity.

The following table summarizes the general trends observed for the effect of solvent polarity on isocyanate reactions as inferred from computational and experimental studies on related compounds.

| Solvent Property | Effect on Isocyanate Reaction Rate | Reasoning from Computational Studies |

| Increasing Polarity | Generally increases | Stabilization of polar transition states. |

| Aromatic Solvents | Can exhibit faster rates than expected based on polarity alone | Specific interactions with the aromatic rings of the isocyanate and/or reactant. |

| Protic vs. Aprotic | Can vary depending on the specific reaction | Protic solvents may participate in hydrogen bonding with the reactants or transition state. |

It is important to note that while general trends can be inferred, the specific interactions between this compound and a particular solvent would require dedicated computational studies to be fully understood. These studies would involve calculating the reaction energetics in various solvents to build a detailed picture of the solvent's role in modulating the reactivity of the isocyanate.

Applications of 4 Biphenylyl Isocyanate in Advanced Materials Science and Polymer Chemistry

4-Biphenylyl isocyanate is a significant aromatic isocyanate utilized in the synthesis and modification of polymers. Its rigid biphenyl (B1667301) structure and reactive isocyanate group make it a valuable component in the development of high-performance materials with tailored properties. Its applications span from creating advanced polymer architectures to functionalizing surfaces and enhancing the performance characteristics of various material systems.

Toxicological Research and Environmental Impact Studies

Mechanistic Investigations of Biological Interactions

The high reactivity of the isocyanate group (-N=C=O) is the primary driver of its biological activity. This functional group readily reacts with nucleophilic groups in biological macromolecules, such as the amino, hydroxyl, and sulfhydryl groups found in proteins and nucleic acids.

Protein Adduct Formation and Allergic Response Pathways

Isocyanates are known to form adducts with proteins, which is a key initiating event in the development of allergic sensitization. nih.gov The isocyanate group can covalently bind to amino acid residues like lysine, cysteine, and histidine on proteins such as albumin. nih.gov These modified proteins, or haptens, can be recognized by the immune system as foreign, triggering an allergic response. ebi.ac.uk

The general pathway for isocyanate-induced allergy involves the following steps:

Haptenization: The isocyanate covalently binds to endogenous proteins, forming a hapten-carrier complex.

Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, process these modified proteins and present them to T-lymphocytes.

T-Cell Activation: This leads to the activation and proliferation of T-helper cells, often with a Th2 phenotype, which is characteristic of allergic reactions.

IgE Production: Th2 cells release cytokines that stimulate B-cells to produce isocyanate-specific Immunoglobulin E (IgE) antibodies.

Mast Cell Sensitization: These IgE antibodies bind to the surface of mast cells and basophils.

Elicitation of Allergic Response: Upon subsequent exposure, the isocyanate cross-links the IgE antibodies on mast cells, leading to the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins, which cause the symptoms of an allergic reaction, including asthma and dermatitis. dermnetnz.orgsemanticscholar.org

While this is the established mechanism for many isocyanates, no specific studies have identified the particular protein adducts formed by 4-biphenylyl isocyanate or detailed its specific allergic response pathways.

Genotoxic Mechanisms and DNA Adduct Formation

The potential for isocyanates to cause genetic damage is a significant toxicological concern. The isocyanate group can react with the nucleophilic centers in DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, potentially leading to mutations and chromosomal damage. taylorandfrancis.com

For some isocyanates, it is not the parent compound but rather its metabolites that are genotoxic. For instance, aromatic isocyanates can be hydrolyzed in vivo to their corresponding aromatic amines. In the case of this compound, this would be 4-aminobiphenyl (B23562), a known human carcinogen. nih.govnih.gov 4-Aminobiphenyl is metabolically activated to electrophilic species that readily form DNA adducts, particularly at the C8 position of guanine. nih.govnih.govresearchgate.net These adducts are strongly implicated in the initiation of cancer. nih.govmdpi.com

However, no studies have directly investigated the formation of DNA adducts by this compound itself or definitively determined its primary genotoxic mechanism. It remains unclear whether the parent isocyanate or its metabolite, 4-aminobiphenyl, is the principal contributor to its potential genotoxicity.

Immunological Sensitization Studies

Isocyanates are well-known sensitizers, capable of causing both respiratory and dermal hypersensitivity. nih.govnih.gov

Respiratory Sensitization Processes and Triggers

Isocyanates are a leading cause of occupational asthma. dermnetnz.orgsemanticscholar.org Sensitization can occur after a single high-level exposure or repeated low-level exposures. Once an individual is sensitized, even minute concentrations of the isocyanate can trigger a severe asthmatic reaction. The underlying mechanism is believed to be immunologically mediated, as described in the allergic response pathway.

Despite the general understanding of isocyanate-induced asthma, there is a lack of specific research on the respiratory sensitization potential of this compound.

Dermal Sensitization and Cross-Reactivity Phenomena

Dermal exposure to isocyanates can lead to allergic contact dermatitis. dermnetnz.orgnih.gov Similar to respiratory sensitization, this is a Type IV hypersensitivity reaction mediated by T-cells. Skin exposure can also be a route for inducing systemic sensitization that may later manifest as respiratory symptoms upon inhalation. semanticscholar.org

Cross-reactivity, where an individual sensitized to one isocyanate also reacts to another, is a known phenomenon. nih.gov This is often observed between structurally similar isocyanates. Studies on MDI have shown cross-reactivity with its corresponding amine, 4,4'-diaminodiphenylmethane (MDA). nih.gov It is plausible that similar cross-reactivity could exist for this compound and 4-aminobiphenyl, but this has not been experimentally verified.

Toxicokinetics and Metabolic Fate

The toxicokinetics (absorption, distribution, metabolism, and excretion) of a chemical determine its concentration and persistence at target organs, which in turn influences its toxicity. For inhaled isocyanates like MDI and TDI, it is understood that they are highly reactive at the portal of entry (the respiratory tract). nih.gov A significant portion of the inhaled dose reacts with macromolecules in the lung lining fluid and tissues, limiting systemic distribution of the reactive isocyanate. nih.gov

Isocyanates that do enter systemic circulation can be metabolized. A major pathway is hydrolysis to the corresponding amine, followed by acetylation or other conjugation reactions before excretion in the urine. nih.govnih.govresearchgate.net For this compound, the expected primary metabolite would be 4-aminobiphenyl, which would then undergo further metabolism.

However, no specific studies on the toxicokinetics and metabolic fate of this compound have been published. The data presented in the table below is generalized for aromatic isocyanates, as specific data for this compound is not available.

| Toxicokinetic Parameter | General Findings for Aromatic Isocyanates (Inferred for this compound) |

|---|---|

| Absorption | Primarily through inhalation and dermal contact. High reactivity at the portal of entry limits systemic absorption of the parent compound. |

| Distribution | Largely confined to the respiratory tract and skin following exposure. Systemic distribution of the reactive isocyanate is expected to be low. |

| Metabolism | Hydrolysis to the corresponding aromatic amine (4-aminobiphenyl) is a likely major pathway. This can be followed by N-acetylation and other phase II conjugation reactions. |

| Excretion | Metabolites are primarily excreted in the urine. |

Absorption, Distribution, Metabolism, and Excretion Pathways

While specific data for this compound is limited, the toxicokinetic profile of other aromatic isocyanates, such as 4,4'-methylenediphenyl diisocyanate (MDI), provides valuable insights. nih.govresearchgate.net Isocyanates are known for their high reactivity, which largely dictates their biological fate. epa.govnih.gov

Absorption: The primary routes of exposure are inhalation of aerosols and dermal contact. epa.govosha.gov For related compounds like MDI, studies in rat models show that after inhalation, a portion of the material becomes systemically available. nih.govresearchgate.net A significant amount of the inhaled substance is also cleared from the respiratory tract and subsequently ingested. nih.govresearchgate.net

Distribution: Following absorption, the compound and its derivatives are distributed to various tissues. In studies with MDI, the highest concentrations of radioactivity were found in the respiratory and gastrointestinal tracts, reflecting the primary routes of exposure and clearance. nih.govresearchgate.net

Metabolism: Isocyanates are extensively metabolized. nih.govresearchgate.net The highly reactive isocyanate (-NCO) group is unlikely to be systemically available in its original form as it is rapidly scavenged at the point of entry by reacting with biological macromolecules. nih.gov Metabolism can proceed via two main routes: enzymatic catalysis leading to acetylated and hydroxylated products, and spontaneous reaction with water to form an amine, which can then form polyureas. nih.govresearchgate.net

Excretion: Excretion of isocyanate-derived material occurs primarily through the feces. nih.govresearchgate.net For MDI, approximately 80% of the dose is excreted via this route, with smaller amounts eliminated in the urine and bile. nih.govresearchgate.net

Table 1: Summary of ADME Pathways for Aromatic Isocyanates (based on MDI data)

| Process | Description | Primary Route/Location |

|---|---|---|

| Absorption | Inhalation of aerosols, dermal contact. | Respiratory Tract, Skin |

| Distribution | Highest concentrations found at portals of entry. | Respiratory Tract, Gastrointestinal Tract |

| Metabolism | Extensive; enzymatic and spontaneous reactions. | Portal of entry, Liver |

| Excretion | Predominantly fecal elimination. | Feces (~80%), Urine & Bile (<15% each) nih.govresearchgate.net |

Identification and Characterization of Biological Metabolites

The metabolism of this compound is expected to follow pathways similar to other aromatic isocyanates. The initial and most critical step is the hydrolysis of the isocyanate group to form 4-aminobiphenyl. This resulting aromatic amine is then subject to further metabolic processes.

Studies on analogous compounds like MDI show that it is metabolized into N-acetylated and N-acetylated hydroxylated products. nih.govresearchgate.net Notably, the free aromatic diamine corresponding to the isocyanate (in that case, methylenedianiline or MDA) was not detected in biological samples like urine, feces, or bile. nih.govresearchgate.net This suggests that the amine formed by hydrolysis is rapidly conjugated or reacts further.

The primary biological metabolites are therefore expected to be:

4-aminobiphenyl: Formed via hydrolysis of the isocyanate group.

N-acetyl-4-aminobiphenyl: A common detoxification pathway for aromatic amines.

Hydroxylated derivatives: Further metabolic products resulting from enzymatic action.

Polyureas: Formed by the reaction of the parent isocyanate with the 4-aminobiphenyl degradation product.

Environmental Fate and Degradation

The environmental behavior of this compound is governed by its chemical properties, particularly the reactivity of the isocyanate functional group. cdc.govnih.gov

Hydrolytic Degradation in Aquatic and Soil Environments

The isocyanate group reacts readily with water. epa.gov This hydrolysis is a key process in determining the environmental persistence of this compound. In aquatic and moist soil environments, the compound is expected to degrade rapidly.

The reaction proceeds in two main steps:

Formation of Carbamic Acid: The isocyanate group reacts with water to form an unstable 4-biphenylylcarbamic acid.

Decomposition: The carbamic acid quickly decomposes, releasing carbon dioxide and the corresponding aromatic amine, 4-aminobiphenyl.

The resulting 4-aminobiphenyl can then react with any remaining this compound to form a stable urea (B33335) derivative, N,N'-bis(4-biphenylyl)urea. Therefore, the primary degradation products in the environment are 4-aminobiphenyl and the corresponding urea.

Bioaccumulation Potential of the Compound and its Degradation Products

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment.

This compound: The parent compound has a high calculated octanol-water partition coefficient (XLogP3 = 4.8), which suggests a strong tendency to partition into fatty tissues and thus a high potential for bioaccumulation. nih.gov However, its high reactivity and rapid hydrolysis mean it is unlikely to persist in the environment long enough for significant bioaccumulation to occur. epa.gov

Degradation Products: The potential for bioaccumulation of the degradation products, such as 4-aminobiphenyl and N,N'-bis(4-biphenylyl)urea, is a greater concern. Compounds with a biphenyl (B1667301) structure, like Polychlorinated Biphenyls (PCBs), are known for their environmental persistence and tendency to bioaccumulate and biomagnify in food webs. nih.gov While 4-aminobiphenyl is more water-soluble than many PCBs, its potential to accumulate in organisms, particularly in sediment-dwelling species, warrants consideration.

Table 2: Bioaccumulation Potential

| Compound | Log P | Persistence | Bioaccumulation Potential |

|---|---|---|---|

| This compound | 4.8 nih.gov | Low (High Reactivity) | Low (due to rapid degradation) |

| 4-aminobiphenyl | ~2.8 | Moderate | Moderate |

Impact on Ecosystems and Environmental Transport Mechanisms

The impact of this compound on ecosystems is primarily related to its high reactivity and the toxicity of its degradation products. cdc.gov

Environmental Transport: Due to its rapid degradation in the presence of water, long-range transport of the parent compound in aquatic systems is unlikely. nih.gov Transport may occur through the atmosphere as an aerosol, but it will be subject to hydrolysis upon contact with moisture. The environmental mobility and fate are therefore largely determined by the properties of its degradation products. cdc.govpsu.edu 4-aminobiphenyl, being a known carcinogen, poses a significant risk if it enters the environment in substantial quantities. nih.gov

Impact on Ecosystems: The immediate impact of a release would be localized toxicity due to the high reactivity of the isocyanate, which can react indiscriminately with biological molecules in aquatic and terrestrial organisms. epa.gov The long-term impact is associated with the persistence and toxicity of its degradation products. Aromatic amines can be toxic to aquatic life. The carcinogenic nature of 4-aminobiphenyl suggests a potential for long-term adverse effects on wildlife populations exposed to it. nih.gov

Future Directions and Emerging Research Areas

Exploration of Green Chemistry Routes for Synthesis

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a significant shift towards more environmentally benign methodologies. acs.org Future research on 4-biphenylyl isocyanate is increasingly focused on aligning its production with the principles of green chemistry. The primary goal is the elimination of phosgene and the exploration of non-toxic, sustainable alternatives. acs.org

Key research avenues include:

Reductive Carbonylation: A promising phosgene-free route involves the reductive carbonylation of nitroaromatic compounds. acs.orgresearchgate.net This approach uses carbon monoxide in the presence of a catalyst to directly form the isocyanate group, offering a cleaner synthetic pathway. acs.org Homogeneous transition metal catalysts based on palladium, rhodium, and ruthenium have been investigated for this transformation. acs.org

Thermal Decomposition of Carbamates: A two-step non-phosgene process is gaining traction, which first involves the synthesis of a carbamate (B1207046) from the corresponding amine or nitro compound, followed by thermal decomposition to yield the isocyanate. acs.org This method avoids the use of chlorine and can simplify purification, thereby enhancing product quality. acs.org

Bio-based Feedstocks: While this compound is derived from petrochemical sources, a broader trend in isocyanate production is the investigation of bio-based resources. researchgate.net Future research may explore pathways to synthesize the biphenyl (B1667301) scaffold from renewable feedstocks, contributing to a more sustainable chemical industry.

Use of Carbon Dioxide (CO₂): The Staudinger-aza-Wittig reaction, which utilizes CO₂ as a C1 source to convert iminophosphoranes into isocyanates, represents a significant green alternative. nih.gov Applying such methodologies to produce this compound would replace toxic phosgene with an abundant and non-toxic reagent. nih.gov

The following table summarizes potential green synthesis strategies applicable to this compound.

| Strategy | Starting Material (Example) | Key Reagents/Conditions | Advantages |

| Reductive Carbonylation | 4-Nitrobiphenyl | CO, Transition Metal Catalyst (e.g., Pd, Rh) | Phosgene-free, direct conversion. acs.org |

| Carbamate Decomposition | 4-Aminobiphenyl (B23562) | Urea (B33335) or Dimethyl Carbonate, then heat | "Zero emission" potential, avoids chlorine. acs.org |

| Staudinger-aza-Wittig | 4-Azidobiphenyl | Phosphine reagent, CO₂ | Replaces phosgene with CO₂, mild conditions. nih.gov |

Advanced Catalysis for Selective Transformations

The isocyanate group is a linchpin for a multitude of chemical reactions. Advanced catalysis offers the means to control these transformations with high selectivity and efficiency, enabling the synthesis of complex molecules from this compound.

Emerging catalytic applications include:

Synthesis of Ureas and Carbamates: The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, is fundamental. asianpubs.org Research is focused on developing novel catalysts to facilitate these reactions under milder conditions. For example, copper-catalyzed methods have been developed for the synthesis of unsymmetrical ureas. nih.gov Palladium-catalyzed cross-coupling reactions provide an efficient route to N-aryl carbamates by reacting aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, a process that generates an aryl isocyanate in situ. mit.edumit.edu

C-H Bond Functionalization: Recent breakthroughs have demonstrated the use of earth-abundant metal catalysts, such as cobalt, for C–H bond amidation using isocyanates. nih.gov This allows for the direct formation of amide bonds by activating a C-H bond on another molecule, representing a highly convergent synthetic strategy. nih.gov

Cyclotrimerization: Catalysts can be used to promote the cyclotrimerization of isocyanates to form highly stable, six-membered isocyanurate rings. acs.org Anionic catalysts, including acetate (B1210297) derivatives, are effective for this transformation, which proceeds through a nucleophilic anionic mechanism. acs.org This reaction is crucial for creating cross-linked polymer networks and other robust materials.

Multicomponent Reactions (MCRs): Isocyanates are excellent substrates for MCRs, which allow for the construction of complex molecules in a single step. nih.gov Catalytic MCRs, often employing copper or other transition metals, can combine this compound with several other reactants to rapidly generate diverse molecular scaffolds, such as hydantoins or spiro oxazolidinones. nih.gov

Computational Design of Novel Derivatives with Enhanced Properties

The biphenyl moiety is a privileged scaffold in medicinal chemistry. Computational chemistry and structure-based drug design are powerful tools being used to design novel derivatives of this compound with tailored properties for specific biological targets. By modifying the biphenyl structure and using the isocyanate as a reactive handle to introduce diverse functionalities, researchers can optimize compounds for enhanced efficacy, solubility, and metabolic stability.

Recent examples in the broader class of biphenyl compounds highlight this trend:

Structure-Activity Relationship (SAR) Studies: Researchers have designed and synthesized series of biphenyl-4-carboxamide derivatives as antagonists for the transient receptor potential vanilloid type 1 (TRPV1), a target for treating neuropathic pain. Through SAR studies, specific substitutions were identified that led to compounds with high aqueous solubility and reduced inhibition of metabolic enzymes like CYP3A4.

Improving Anti-Resistance Profiles: In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a structure-based drug design strategy was employed to create biphenyl-quinazoline derivatives. Molecular docking studies were used to understand the interactions between the compounds and both wild-type and mutant forms of the HIV-1 reverse transcriptase enzyme. This computational insight guided the synthesis of derivatives with significantly improved potency against drug-resistant strains.

These approaches can be directly applied to derivatives synthesized from this compound, using computational models to predict binding affinities and pharmacokinetic properties before undertaking synthetic efforts.

Biomedical Applications and Biological Activity of Functionalized Derivatives

The unique chemical properties of this compound make it a valuable precursor for materials and molecules with significant biomedical potential. The isocyanate group can react with biological molecules or polymer backbones to create functional biomaterials, while the biphenyl core can be elaborated into potent therapeutic agents.

Key application areas being explored are:

Biocompatible Adhesives and Sealants: Isocyanate-functionalized polymers have been developed as biodegradable adhesives for biomedical applications, such as vascular closure. These materials react with moisture and tissue surface amines to form strong, biocompatible bonds. While existing studies have used other isocyanates, the principles can be extended to derivatives of this compound to create novel tissue adhesives.

Therapeutic Agents: As mentioned, the biphenyl scaffold is central to many drug discovery programs. Derivatives that can be synthesized from this compound, such as ureas and carboxamides, have shown significant biological activity.

Anti-HIV Agents: Biphenyl-based compounds have been identified as potent NNRTIs, which are crucial components of antiretroviral therapy.

Neuropathic Pain Treatment: Biphenyl carboxamides have been developed as TRPV1 antagonists for the potential treatment of chronic pain conditions.

The following table highlights examples of biologically active derivatives related to the biphenyl scaffold.

| Derivative Class | Therapeutic Target | Potential Application |

| Biphenyl-quinazoline | HIV-1 Reverse Transcriptase | Antiretroviral therapy for HIV/AIDS |

| Biphenyl-4-carboxamide | TRPV1 | Treatment of neuropathic pain |

Integration with Supramolecular Chemistry and Nanomaterials Science

The intersection of molecular synthesis with supramolecular chemistry and nanomaterials science is a frontier for creating advanced functional materials. This compound is well-suited for integration into these fields due to its distinct molecular features.

Supramolecular Assembly: Supramolecular chemistry focuses on building well-defined structures using noncovalent interactions. The rigid, planar biphenyl group of this compound is prone to engaging in π-π stacking interactions, which can be exploited to direct the self-assembly of molecules into ordered architectures like liquid crystals, gels, or fibers. The isocyanate group can be functionalized to introduce other recognition motifs, such as hydrogen bond donors/acceptors, to create more complex supramolecular systems.

Functionalization of Nanomaterials: The high reactivity of the isocyanate group makes it an ideal anchor for covalently attaching the biphenyl moiety to the surface of nanomaterials. This allows for the modification of nanoparticles (e.g., gold, silica), carbon nanotubes, or graphene oxide with a layer of organic molecules. Such functionalization can be used to:

Improve the dispersibility of nanomaterials in specific solvents.

Create sensors where the biphenyl unit acts as a recognition element.

Develop nanocarriers for drug delivery, where the biphenyl derivatives could act as the therapeutic payload or a targeting ligand.

Future research will likely see this compound used as a fundamental component in the bottom-up construction of these sophisticated and functional nano- and supramolecular systems.

Q & A

Q. What are the optimal synthetic conditions for preparing high-purity 4-Biphenylyl isocyanate?

To synthesize this compound, prioritize reagent purity, as impurities (e.g., residual amines or moisture) can drastically reduce yields. Use anhydrous solvents like benzene or toluene and maintain inert conditions (argon/nitrogen atmosphere). A common method involves reacting biphenyl-4-amine with phosgene or its safer equivalents (e.g., triphosgene) in a 1:1.2 molar ratio at 0–5°C, followed by gradual warming to room temperature . Purification via vacuum distillation (1 torr, boiling point ~110°C) or recrystallization from dry hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- FT-IR : Confirm the isocyanate group (N=C=O) via asymmetric stretching at ~2250–2275 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.8 ppm), and the isocyanate carbon resonates at ~120–125 ppm .

- GC-MS : Use derivatization with n-dibutylamine (n-DBA) to stabilize the compound for analysis, ensuring minimal thermal degradation .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and air-tight containment to prevent inhalation or skin contact.

- Wear nitrile gloves and chemical-resistant goggles , as the compound is a respiratory and dermal irritant (R20/21/22) .

- Store under inert gas at 2–8°C to avoid moisture-induced decomposition.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction kinetics data for this compound with different alcohols?

Kinetic inconsistencies often arise from solvent polarity or steric effects. For example:

- Primary alcohols (e.g., ethanol) exhibit lower activation energies (~30–48 kJ mol⁻¹) compared to secondary alcohols (~41–52 kJ mol⁻¹) due to reduced steric hindrance .

- Use microreactor systems to isolate solvent effects and apply Arrhenius plots for precise activation energy determination. Validate with DFT calculations to correlate experimental and theoretical barriers .

Q. What strategies minimize side reactions during urea synthesis with this compound?

- Temperature control : Maintain reactions below 40°C to prevent trimerization into isocyanurates.

- Catalyst selection : Use dibutyltin dilaurate (0.1–0.5 mol%) to accelerate urea formation while suppressing allophonate byproducts .

- In-situ monitoring : Employ indirect GC analysis with n-DBA derivatization to quantify unreacted isocyanate and optimize stoichiometry .

Q. How do substituents on aromatic amines influence this compound’s reactivity in urea formation?

Electron-withdrawing groups (e.g., -NO₂) on amines increase electrophilicity, accelerating reaction rates. Conversely, electron-donating groups (e.g., -OCH₃) slow urea formation. For example:

| Amine Substituent | Rate Constant (k, L mol⁻¹ s⁻¹) |

|---|---|

| -NO₂ | 0.45 |

| -H | 0.28 |

| -OCH₃ | 0.12 |

| Data extrapolated from phenyl isocyanate-alcohol kinetics . |

Q. What indirect analytical methods quantify residual this compound in complex mixtures?

- Derivatization-GC : React excess n-DBA with residual isocyanate, then quantify unreacted n-DBA via GC-FID. This avoids thermal degradation and enhances sensitivity (detection limit: 0.1 ppm) .

- HPLC-UV : Use phenyl isocyanate-specific columns (C18) with UV detection at 254 nm after derivatization with 9-(methylaminomethyl)anthracene (MAMA) .

Q. Which computational models predict this compound’s reactivity in novel syntheses?

- Retrosynthetic AI : Tools like Pistachio or Reaxys databases suggest routes via isocyanurate intermediates or biphenyl-amine precursors .

- DFT/Molecular Dynamics : Simulate transition states for urea formation, focusing on NCO group orientation and steric accessibility .

Methodological Best Practices

- Purity Validation : Always cross-check purity via melting point (59–62°C) and HPLC retention time .

- Data Reproducibility : Report reaction parameters (solvent, catalyst, temperature) in detail, as minor variations significantly impact yields .

- Contradiction Analysis : Reconcile conflicting kinetic or spectral data by standardizing solvent systems and verifying instrument calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.